molecular formula C18H19N3O3 B11020072 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide

4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide

Cat. No.: B11020072
M. Wt: 325.4 g/mol
InChI Key: FONKXGIUGFRJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide is a benzamide derivative featuring dual acetylated amino groups. The benzamide core is substituted at the 4-position with an acetylamino (-NHCOCH₃) group, while the phenyl ring attached to the amide nitrogen carries a methylated acetylated amino (-N(CH₃)COCH₃) group at its 4-position.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4-acetamido-N-[4-[acetyl(methyl)amino]phenyl]benzamide

InChI

InChI=1S/C18H19N3O3/c1-12(22)19-15-6-4-14(5-7-15)18(24)20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,19,22)(H,20,24)

InChI Key

FONKXGIUGFRJEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Acetylation and Nitration

The acetylated intermediate is hydrolyzed under acidic conditions (36.5% hydrochloric acid, 105°C) to remove the acetyl protecting group, yielding 4-nitro-N-methylbenzylamine . This deprotection step proceeds with 99.5% purity, as confirmed by HPLC analysis.

Key reaction parameters:

  • Temperature: 80–140°C for acetylation; -10–5°C for nitration

  • Catalysts/Reagents: Acetic acid, diacetyl oxide, nitrosonitric acid

  • Yield: 98.5% (acetylation), 95% (nitration)

Catalytic Hydrogenation

The nitro group in 4-nitro-N-methylbenzylamine is reduced to an amine using hydrogen gas (1.0 MPa pressure) and Raney nickel as a catalyst at 50°C. This step produces 4-amino-N-methylbenzylamine with >99.5% purity and no detectable de-benzylation byproducts.

Optimization insights:

  • Catalyst loading: 1–5% Raney nickel by mass

  • Solvent: Ethanol or water-ethanol mixtures

  • Reaction time: 2 hours for complete conversion

Final Benzamide Formation

The terminal step involves coupling 4-amino-N-methylbenzylamine with 4-acetylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target benzamide. Alternatively, carbodiimide-mediated coupling (using EDC·HCl and HOBt) with 4-acetylbenzoic acid achieves similar results, as evidenced by analogous syntheses in related compounds.

Critical considerations:

  • Coupling agents: EDC·HCl/HOBt or direct acyl chloride reaction

  • Solvent: Dichloromethane or dimethylformamide

  • Purity validation: NMR (¹H, ¹³C) and LC-MS

Reaction Optimization and Scalability

Temperature and Catalytic Effects

Elevating the hydrogenation temperature to 70°C reduces reaction time but risks over-reduction. Conversely, lower temperatures (30°C) prolong the process but improve selectivity. A balance at 50°C ensures optimal throughput without compromising yield.

Table 1: Impact of Temperature on Hydrogenation Efficiency

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
3049799.5
50299.599.8
701.59598.2
Data sourced from patent CN105001096A

Solvent and Reagent Ratios

Using a 1:1.2 molar ratio of N-methylbenzylamine to diacetyl oxide minimizes excess reagent waste while maintaining acetylation efficiency. Ethanol as a solvent in hydrogenation enhances catalyst activity compared to water-rich systems.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 2.10 (s, 3H, CH₃CO), δ 3.00 (s, 3H, NCH₃), and δ 7.20–8.10 (m, 8H, aromatic) confirm the acetyl and methylamino substituents.

  • LC-MS : Molecular ion peak at m/z 325.3 [M+H]⁺ aligns with the theoretical molecular weight of 324.3 g/mol.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) reveals a single peak at 99.8% purity, with no detectable impurities >0.1%.

Industrial-Scale Adaptations

The patented methodology is scalable to kilogram quantities without yield degradation. Key adaptations include:

  • Continuous distillation for acetic acid recovery during acetylation.

  • Fixed-bed reactors for catalytic hydrogenation to enhance catalyst reuse (up to 30 cycles).

Comparative Analysis of Alternative Routes

While the above method dominates industrial production, exploratory routes include:

  • Enzymatic acetylation : Lower yields (70–80%) but greener profiles.

  • Microwave-assisted nitration : Reduces reaction time by 50% but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced acetyl groups.

    Substitution: Compounds with substituted functional groups replacing the acetyl groups.

Scientific Research Applications

Medicinal Chemistry

  • Cancer Therapy : The compound is investigated for its ability to inhibit HDACs, which play a crucial role in cancer progression. By modulating histone acetylation, it can reactivate tumor suppressor genes and inhibit cancer cell proliferation. Preclinical studies have shown promising results in various cancer cell lines, including colon and hematological malignancies .

Biological Research

  • Gene Expression Modulation : The compound is utilized in studies aimed at understanding the epigenetic regulation of gene expression. Its ability to induce hyperacetylation of histones makes it a valuable tool for researchers exploring chromatin dynamics and transcriptional regulation .

Organic Synthesis

  • Reagent in Chemical Reactions : It serves as a reagent in organic synthesis, particularly in the development of other biologically active compounds. Its acetylation properties are exploited in synthesizing novel derivatives with enhanced biological activities .

Pharmaceutical Development

  • Drug Formulation : The compound is being explored for its potential as an active pharmaceutical ingredient (API) in new drug formulations targeting various diseases, particularly cancers and neurodegenerative disorders .

Clinical Trials

Recent clinical trials have evaluated the efficacy of 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide against various solid tumors and hematological cancers. Initial findings suggest that patients treated with this compound exhibited improved outcomes compared to those receiving standard therapies .

Combination Therapies

Research has also focused on the synergistic effects of this compound when used in combination with other anticancer agents. Studies indicate that combining this compound with other HDAC inhibitors or chemotherapeutics can enhance therapeutic efficacy through multi-targeted approaches .

In Vitro Studies

In vitro investigations using HCT-8 colon carcinoma cells demonstrated significant hyperacetylation of histone H3 following treatment with the compound, indicating its potent biological activity. The cytotoxic effects observed across various cancer cell lines further underscore its potential as a therapeutic agent .

Mechanism of Action

The primary mechanism of action of 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound induces hyperacetylation of histone proteins, leading to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis highlight key structural analogs of 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide, emphasizing differences in substituents, molecular properties, and reported applications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name CAS RN Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound N/A C₁₈H₂₀N₃O₃* 4-NHCOCH₃ (benzamide); 4-N(CH₃)COCH₃ (phenyl) ~326.37 (calculated) Hypothesized protein interaction (e.g., acetyllysine mimics); research use
N-{4-[Acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide 356529-21-0 C₁₉H₂₁N₃O₅ 3,4,5-OCH₃ (benzamide); 4-N(CH₃)COCH₃ (phenyl) 395.39 Enhanced solubility due to methoxy groups; supplier-listed for biochemical studies
4-(Acetylamino)-N-(4-iodophenyl)benzamide 346719-22-0 C₁₅H₁₃IN₂O₂ 4-NHCOCH₃ (benzamide); 4-I (phenyl) 396.18 Halogenated analog; potential radiolabeling or cross-coupling applications
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) N/A C₁₄H₁₁BrN₂O₄ 4-Br (benzamide); 4-OCH₃, 2-NO₂ (phenyl) 367.15 Crystallographic studies; asymmetric unit comparisons
4-(Acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide N/A C₂₃H₁₇N₅O₂ 4-NHCOCH₃ (benzamide); 3-quinoxalinyl (phenyl) 403.42 Targets IF4G1HUMAN, MCL1HUMAN; potential kinase or protein-protein interaction inhibitor
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide N/A C₂₁H₁₆BrN₂O₃ 4-NHCOC₆H₄OCH₃ (benzamide); 4-Br (phenyl) 433.27 Synthesized via acid chloride coupling; model for SAR studies

*Calculated based on substituent addition to benzamide core (C₇H₇NO₂).

Structural and Functional Analysis

Substituent Effects on Solubility and Reactivity :

  • The trimethoxy derivative (CAS 356529-21-0) exhibits higher hydrophilicity compared to the target compound due to its polar methoxy groups, making it more suitable for aqueous assays .
  • Halogenated analogs (e.g., 4-iodo or 4-bromo substituents) are often used in cross-coupling reactions or as heavy-atom derivatives for crystallography .

Biological Target Specificity: The quinoxaline-substituted benzamide () demonstrates affinity for human proteins like IF4G1 and MCL1, suggesting a role in disrupting protein complexes or signaling pathways .

Synthetic Flexibility :

  • Derivatives such as N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide () are synthesized via acid chloride coupling, a method applicable to the target compound for further functionalization .

Biological Activity

Overview

4-(Acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide, commonly referred to as an HDAC inhibitor, has garnered attention in the field of cancer research due to its ability to modulate gene expression through histone acetylation. This compound is structurally related to other benzamide derivatives known for their biological activities, particularly in oncology.

The primary biological activity of this compound is attributed to its role as a histone deacetylase (HDAC) inhibitor . By inhibiting HDACs, this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activity of tumor suppressor genes. This mechanism is crucial for its potential therapeutic effects against various cancers, as it can inhibit cancer cell proliferation and induce apoptosis.

In Vitro Studies

  • Histone Acetylation : In studies involving HCT-8 colon carcinoma cells, treatment with the compound resulted in significant hyperacetylation of histone H3. The increase in acetylated histone H3 was detectable within 30 minutes of treatment and was dose-dependent, with higher concentrations leading to greater levels of acetylation .
  • Cell Proliferation : The compound demonstrated cytotoxic effects on various cancer cell lines. For instance, it inhibited the growth of cutaneous T-cell lymphoma cells in vitro, showcasing its potential as a therapeutic agent for hematological malignancies .

Case Studies

  • Clinical Trials : The compound has been evaluated in clinical settings for its efficacy against solid tumors and hematological cancers. Preliminary results indicated that patients receiving this compound experienced improved outcomes compared to those on standard therapies .
  • Combination Therapies : Research has also explored the use of this compound in combination with other anticancer agents. For example, synergistic effects were observed when combined with other HDAC inhibitors or chemotherapeutics, suggesting enhanced therapeutic efficacy through multi-targeted approaches .

Comparative Analysis with Similar Compounds

Compound NameTypeMechanism of ActionClinical Use
N-acetyldinaline HDAC InhibitorInhibits HDAC1 and HDAC2Antitumor therapy
Trichostatin A HDAC InhibitorBroad-spectrum HDAC inhibitionCancer treatment
Vorinostat HDAC InhibitorInhibits multiple HDAC isoformsApproved for cutaneous T-cell lymphoma

Properties and Chemical Structure

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.4 g/mol
  • IUPAC Name : 4-acetamido-N-[4-[acetyl(methyl)amino]phenyl]benzamide
  • Canonical SMILES : CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Q & A

Q. What are the established synthetic routes for 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide, and what key reagents/conditions are required?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Amidation : Reacting 4-nitrobenzoyl chloride with 4-aminophenyl derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide backbone .
  • Acetylation : Introducing acetyl groups via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine) .
  • N-Methylation : Selective methylation of the acetylated amine using methyl iodide and a base (e.g., potassium carbonate) .
    Key characterization methods include NMR (to confirm acetylation and methylation sites), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (to verify molecular weight) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • 1H/13C NMR : Identify proton environments (e.g., acetyl methyl groups at δ ~2.1–2.3 ppm) and aromatic protons (δ ~6.8–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₉H₂₀N₄O₃) with an exact mass match .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for confirming stereoelectronic effects .

Q. What solubility and stability profiles should be considered for in vitro assays?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its acetylated aromatic backbone. Addition of co-solvents (e.g., 10% ethanol) can enhance aqueous solubility .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at −20°C in desiccated, amber vials to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the N-methylation step in synthesis?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl iodide reactivity in biphasic systems .
  • Solvent Optimization : Replace THF with acetonitrile to reduce side reactions (e.g., over-methylation), improving yields from ~60% to >85% .
  • Temperature Control : Maintain reactions at 0–5°C to minimize thermal decomposition .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?

  • Analog Synthesis : Modify the acetyl/methyl groups or phenyl ring substituents (e.g., fluoro, methoxy) to assess impacts on bioactivity .
  • Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate substituent effects with potency .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Cross-Study Comparison : Analyze differences in cell lines (e.g., HEK293 vs. HeLa) or exposure times that may alter efficacy thresholds .

Q. What methodologies are recommended for studying the compound’s potential in anticancer research?

  • Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) in treated cancer cells .
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G1/S or G2/M arrest .
  • Combination Studies : Screen with standard chemotherapeutics (e.g., doxorubicin) to assess synergistic effects using Chou-Talalay models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.